molecular formula C15H11N5O B1415104 N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea CAS No. 1092346-46-7

N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea

Cat. No. B1415104
M. Wt: 277.28 g/mol
InChI Key: ISKLEMVXTXCCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea, also known as CP-IND-U, is a synthetic compound with a wide range of potential applications in scientific research. CP-IND-U has been used for a variety of purposes, including its potential to inhibit the growth of cancer cells, its ability to modulate the activity of certain enzymes, and its potential to act as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Properties

N-substituted 3-amino-1H-indazoles, including derivatives with a phenylurea moiety, demonstrate notable inhibitory activity against cancer cell growth. For instance, 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives exhibit pronounced cancer cell growth inhibitory effects and cytostatic activity against various cancer cell lines, highlighting their potential as scaffolds for novel anticancer agents (Kornicka et al., 2017).

Cytokinin-like Activity in Plant Morphogenesis

Urea derivatives, including specific N-phenyl-N'-(1H-indazol-4-yl)ureas, are known to exhibit cytokinin-like activity, which is crucial in plant morphogenesis. They are involved in cell division and differentiation in plants, and some derivatives specifically enhance adventitious root formation (Ricci & Bertoletti, 2009).

TRPV1 Antagonism

1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas have been investigated as hTRPV1 antagonists, demonstrating potent antagonism in both in vitro and in vivo studies. This suggests their potential application in treating nociceptive pain (Kang et al., 2020).

Antiproliferative Activity against Cancer

A series of N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas have been synthesized and exhibit potent antiproliferative activity on various glioma cell types. These compounds, including R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, act as histone deacetylase class III inhibitors and show promise as anticancer agents (Schnekenburger et al., 2017).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been explored for their potential enzyme inhibition properties and anticancer activity. Compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea have shown notable in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

FGFR Tyrosine Kinase Inhibition

N-aryl-N'-pyrimidin-4-yl ureas, like NVP-BGJ398, have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases. This shows potential therapeutic use in treating cancers with overexpressed FGFR3 (Guagnano et al., 2011).

properties

IUPAC Name

1-(3-cyanophenyl)-3-(1H-indazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c16-8-10-3-1-4-11(7-10)18-15(21)19-13-5-2-6-14-12(13)9-17-20-14/h1-7,9H,(H,17,20)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKLEMVXTXCCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC3=C2C=NN3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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